molecular formula C12H14BrNO3S B2655719 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide CAS No. 896021-11-7

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide

Cat. No. B2655719
CAS RN: 896021-11-7
M. Wt: 332.21
InChI Key: UVYMGVZQZHDJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide is a chemical compound with the molecular formula C11H12BrNO3S . It is offered by several chemical suppliers for research purposes .


Molecular Structure Analysis

The molecular structure of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide is determined by its molecular formula, C11H12BrNO3S . Unfortunately, the search results do not provide a detailed analysis of its molecular structure.

Scientific Research Applications

Polymer Synthesis

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide is used in the synthesis and characterization of novel aromatic polyimides. These polymers are soluble in various organic solvents and exhibit a high degradation temperature, indicating potential use in high-temperature applications and material science (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Marine Biology and Antioxidant Research

In marine biology, compounds related to 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide, such as nitrogen-containing bromophenols, have been isolated from marine red algae. These compounds show potent scavenging activity against radicals, indicating potential applications in food and pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012).

Agricultural Chemistry

In the field of agricultural chemistry, the metabolism of bromoxynil, a compound structurally similar to 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide, by bacteria like Klebsiella pneumoniae is studied. This research is relevant for understanding the environmental impact and degradation pathways of agricultural chemicals (Mcbride, Kenny, & Stalker, 1986).

Medicinal Chemistry

In medicinal chemistry, similar bromophenols have been investigated for their carbonic anhydrase inhibitory properties. These studies are significant for developing treatments for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).

Crystal Engineering

The compound's analogs are also used in crystal engineering to study molecular interactions like hydrogen bonds and halogen bonds. This research aids in the understanding of crystal formation and stability, which is crucial for materials science (Saha, Nangia, & Jaskólski, 2005).

properties

IUPAC Name

4-bromo-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3S/c1-14(11-6-7-18(16,17)8-11)12(15)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYMGVZQZHDJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51087417
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide

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